molecular formula C18H22N4 B14126011 2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile CAS No. 1020244-33-0

2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile

Cat. No.: B14126011
CAS No.: 1020244-33-0
M. Wt: 294.4 g/mol
InChI Key: VESKTACRTASKKX-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile is a complex organic compound featuring a piperidine ring fused with a hexahydrocyclooctapyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile typically involves the reaction of piperidine with a suitable precursor. One common method involves heating the precursor compound with an excess of piperidine in a solvent such as 1,4-dioxane . The reaction conditions often include elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in 1,4-dioxane at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1020244-33-0

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-piperidin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C18H22N4/c19-12-15-14-8-4-1-2-5-9-17(14)21-18(16(15)13-20)22-10-6-3-7-11-22/h1-11H2

InChI Key

VESKTACRTASKKX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N3CCCCC3)C#N)C#N

Origin of Product

United States

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